
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a benzopyran core and introduce the cyclohexenyl, iodo, and methoxy groups through a series of reactions. These reactions may include:
Cyclohexenyl Group Introduction: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, forming the cyclohexenyl ring.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have biological activity, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-: Lacks the methoxy group, which may affect its reactivity and biological activity.
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-methoxy-: Lacks the iodine atom, which may influence its chemical properties and applications.
Uniqueness
1H-2-Benzopyran, 3-(1-cyclohexen-1-yl)-4-iodo-1-methoxy- is unique due to the presence of both the iodine atom and the methoxy group
Propriétés
Numéro CAS |
587882-47-1 |
|---|---|
Formule moléculaire |
C16H17IO2 |
Poids moléculaire |
368.21 g/mol |
Nom IUPAC |
3-(cyclohexen-1-yl)-4-iodo-1-methoxy-1H-isochromene |
InChI |
InChI=1S/C16H17IO2/c1-18-16-13-10-6-5-9-12(13)14(17)15(19-16)11-7-3-2-4-8-11/h5-7,9-10,16H,2-4,8H2,1H3 |
Clé InChI |
WVAIJGBECQOLCU-UHFFFAOYSA-N |
SMILES canonique |
COC1C2=CC=CC=C2C(=C(O1)C3=CCCCC3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


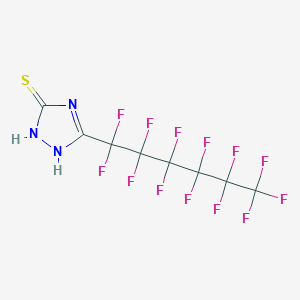
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
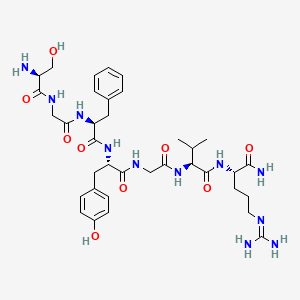
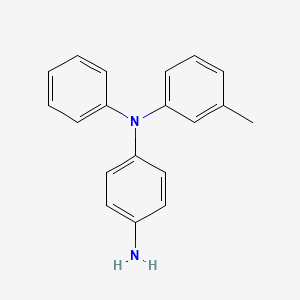
![7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B12570545.png)
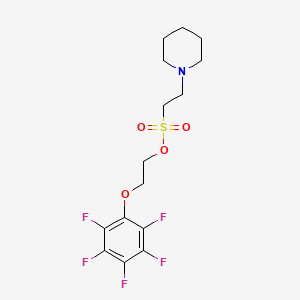


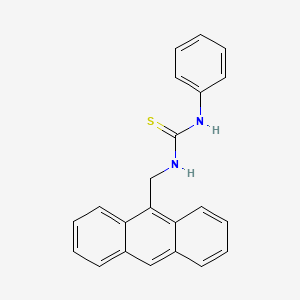
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
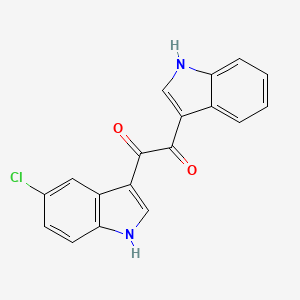
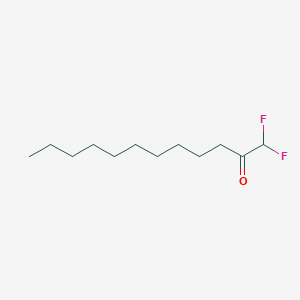
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
